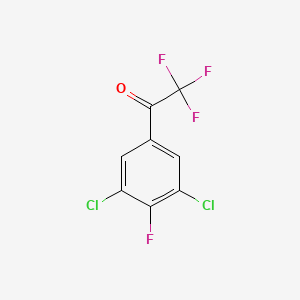
1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
Vue d'ensemble
Description
The compound 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone. This type of compound is significant in the field of organic chemistry due to its potential applications in the synthesis of polymers and other advanced materials. The presence of multiple fluorine atoms can impart unique physical and chemical properties to the resulting materials, such as increased thermal stability, chemical resistance, and potentially lower dielectric constants, which are desirable in electronic applications.
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds has been reported in the literature. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoromethyl-substituted acetophenone with 4-nitrophenyl phenyl ether, followed by reduction . Another similar compound was synthesized in a straightforward procedure and used to prepare fluorinated polyimides . These methods typically involve the use of strong acids or bases and reductive conditions to construct the fluorinated aromatic backbone.
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds is characterized by the presence of a trifluoromethyl group attached to an aromatic ring, which can significantly influence the electronic properties of the molecule. The trifluoromethyl group is highly electronegative, which can lead to a lower dielectric constant and moisture adsorption when incorporated into polymers .
Chemical Reactions Analysis
Fluorinated aromatic compounds can participate in various chemical reactions, including electrophilic aromatic substitution. For example, a fluorinated triazinium compound was used to effect the quantitative fluorination of aromatic substrates . This demonstrates the reactivity of fluorinated intermediates in introducing fluorine atoms into aromatic rings, which is a valuable transformation in the synthesis of fluorinated materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms. For instance, fluorinated polyimides derived from these compounds exhibit good solubility in polar organic solvents, low moisture adsorption, low dielectric constants, and high optical transparency . These materials also show excellent thermal and thermo-oxidative stability, which is attributed to the strong carbon-fluorine bonds in the fluorinated aromatic structures. The mechanical properties, such as tensile strength and modulus, are also noteworthy, indicating the potential of these materials for use in high-performance applications .
Applications De Recherche Scientifique
“1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone” is a chemical compound with the molecular formula C8H2Cl2F4O . It’s a liquid at room temperature and has a molecular weight of 261 .
-
Pesticide Synthesis
- Field : Agriculture and Chemistry
- Application Summary : This compound is used as an intermediate in the synthesis of pesticides .
- Method of Application : The specific methods of application would depend on the particular pesticide being synthesized. Generally, it involves chemical reactions under controlled conditions .
- Results : The outcome is the production of a pesticide that can be used in agricultural applications .
-
Preparation of Isoxazoline-Substituted Benzamides
- Field : Organic Chemistry
- Application Summary : This compound is an important intermediate for the preparation of isoxazoline-substituted benzamides .
- Method of Application : The synthesis involves several steps, including the reaction of derivatives of trifluoroacetic acid .
- Results : The result is the production of isoxazoline-substituted benzamides, which have potential applications in various fields .
-
Synthesis of Sarolaner
- Field : Veterinary Medicine
- Application Summary : This compound is used as an intermediate in the synthesis of sarolaner , a medication used to treat and prevent flea infestations and treat and control tick infestations in dogs .
- Method of Application : The specific methods of application would depend on the particular synthesis process of sarolaner .
- Results : The outcome is the production of sarolaner, which is used in veterinary medicine .
-
Preparation of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
- Field : Organic Chemistry
- Application Summary : This compound can be prepared using 5-bromo-1,2,3-trichloro-benzene as a starting material .
- Method of Application : The synthesis involves several steps, including the reaction of derivatives of trifluoroacetic acid .
- Results : The result is the production of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone .
Propriétés
IUPAC Name |
1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F4O/c9-4-1-3(2-5(10)6(4)11)7(15)8(12,13)14/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWPERXXSPCRCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101204874 | |
| Record name | 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101204874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | |
CAS RN |
1190865-44-1 | |
| Record name | 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190865-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101204874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,5-Dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



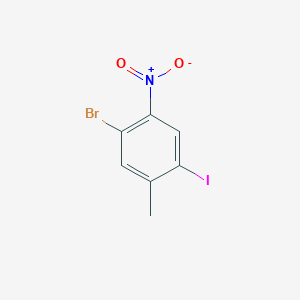
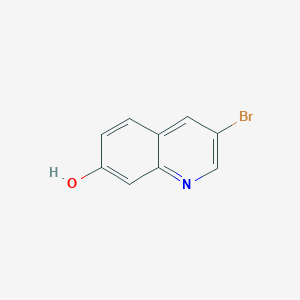
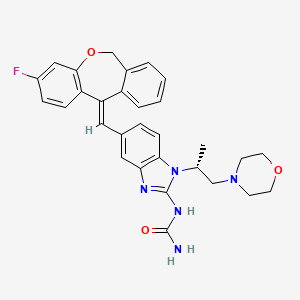
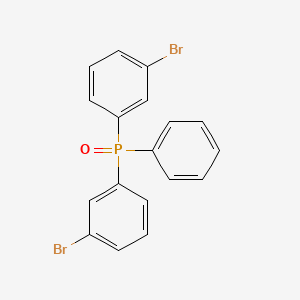
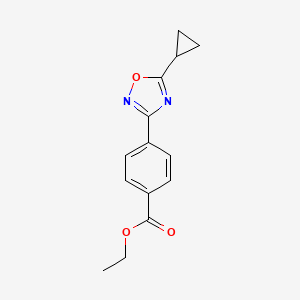
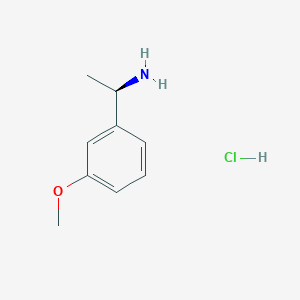
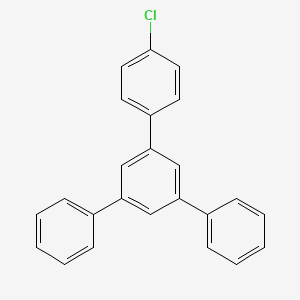
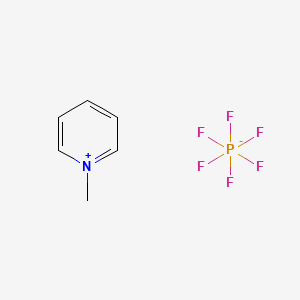
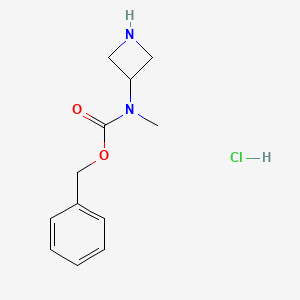
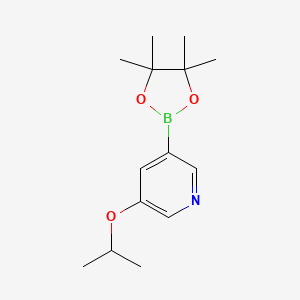
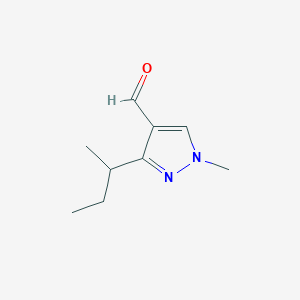
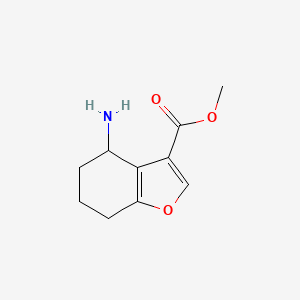
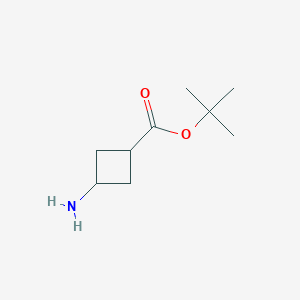
![tert-Butyl 4-((1R,2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate](/img/structure/B3026887.png)